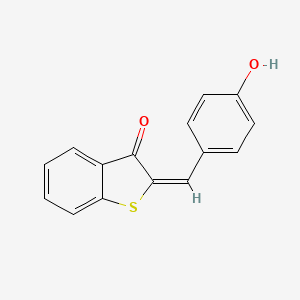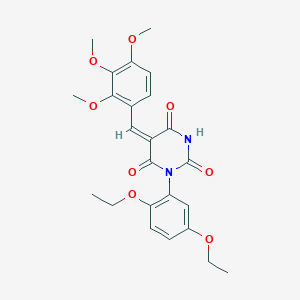
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
描述
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BHBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHBT is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to activate the p53 pathway, which is involved in apoptosis and cell cycle regulation. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has antioxidant activity, which can protect cells from oxidative stress and DNA damage. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory effects, which can reduce inflammation in various diseases. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels in tumors.
实验室实验的优点和局限性
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is stable under normal laboratory conditions and can be easily dissolved in organic solvents. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have low toxicity in animal models, making it a safe compound for in vitro and in vivo experiments. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. This can make it difficult to administer 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in animal models and in clinical trials.
未来方向
There are several future directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one research. One direction is to study the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Another direction is to investigate the mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its interactions with other signaling pathways. Furthermore, future studies could focus on improving the bioavailability of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and developing new formulations for its administration. Finally, research could explore the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anticancer, neuroprotective, antidiabetic, and anti-inflammatory effects. The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. Future research directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one include investigating its potential as a therapeutic agent, improving its bioavailability, and developing new formulations for its administration.
科学研究应用
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. In addition, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B4756177.png)

![1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4756196.png)

![N-allyl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4756217.png)
![dimethyl 2-[({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4756221.png)
![8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4756231.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4756236.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4756244.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4756250.png)
![2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4756267.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)
![ethyl {2,6-dichloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4756273.png)
